2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride
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Overview
Description
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride is a chemical compound that belongs to the class of phenylethylamines It is characterized by the presence of a fluorine atom on the para position of the phenyl ring and an ethylamine group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and phenylacetonitrile.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent, such as lithium aluminum hydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-(4-Fluorophenyl)-2-phenylethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines with various functional groups.
Scientific Research Applications
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Neuropharmacology: Studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Analytical Chemistry: Employed as a standard or reference compound in analytical methods for detecting and quantifying related substances.
Material Science: Investigated for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine and serotonin. Additionally, it may inhibit or activate enzymes involved in neurotransmitter synthesis or degradation, thereby influencing neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: Lacks the fluorine atom on the phenyl ring, resulting in different pharmacological properties.
4-Fluoroamphetamine: Contains an additional methyl group on the ethylamine chain, leading to distinct effects on neurotransmitter systems.
2-(4-Chlorophenyl)-2-phenylethylamine: Substitutes the fluorine atom with a chlorine atom, altering its chemical reactivity and biological activity.
Uniqueness
2-(4-Fluorophenyl)-2-phenylethylamine hydrochloride is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic profiles compared to similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMWRYOJMBHXBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590015 |
Source
|
Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79314-49-1 |
Source
|
Record name | 2-(4-Fluorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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